Methyl 4-Oxo-1-(o-tolyl)cyclohexanecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

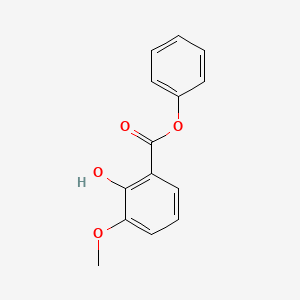

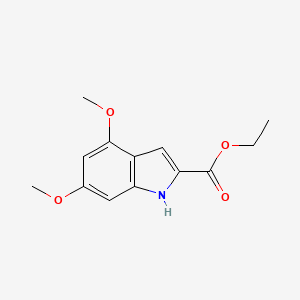

Le 4-Oxo-1-(o-tolyl)cyclohexanecarboxylate de méthyle est un composé organique de formule moléculaire C15H18O3. Il se caractérise par un cycle cyclohexane substitué par un ester méthylique, une cétone et un groupe o-tolyle.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 4-Oxo-1-(o-tolyl)cyclohexanecarboxylate de méthyle implique généralement la réaction de la cyclohexanone avec le bromure d’o-tolylmagnésium, suivie d’une estérification avec du méthanol. Les conditions réactionnelles nécessitent souvent l’utilisation d’un catalyseur tel que l’acide sulfurique ou l’acide chlorhydrique pour faciliter le processus d’estérification. La réaction est réalisée sous reflux pour assurer la conversion complète des réactifs en produit souhaité.

Méthodes de production industrielle : En milieu industriel, la production du 4-Oxo-1-(o-tolyl)cyclohexanecarboxylate de méthyle peut impliquer l’utilisation de réacteurs à écoulement continu pour optimiser les conditions réactionnelles et augmenter le rendement. L’utilisation de techniques de purification avancées telles que la distillation et la cristallisation garantit la grande pureté du produit final.

Types de réactions :

Oxydation : Le 4-Oxo-1-(o-tolyl)cyclohexanecarboxylate de méthyle peut subir des réactions d’oxydation pour former les acides carboxyliques ou les cétones correspondants.

Réduction : Le composé peut être réduit pour former des alcools ou d’autres dérivés réduits.

Substitution : Il peut participer à des réactions de substitution où le groupe o-tolyle ou le groupe ester est remplacé par d’autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.

Substitution : Des réactifs tels que les halogènes (par exemple, le brome, le chlore) ou les nucléophiles (par exemple, les amines, les alcools) sont utilisés dans des conditions appropriées.

Principaux produits :

Oxydation : Formation d’acides carboxyliques ou de cétones.

Réduction : Formation d’alcools ou d’autres dérivés réduits.

Substitution : Formation de dérivés cyclohexane substitués.

Applications De Recherche Scientifique

Le 4-Oxo-1-(o-tolyl)cyclohexanecarboxylate de méthyle a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques complexes et de produits pharmaceutiques.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.

Médecine : Il est étudié pour son utilisation potentielle dans le développement de médicaments et les applications thérapeutiques.

Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spéciaux.

Mécanisme D'action

Le mécanisme d’action du 4-Oxo-1-(o-tolyl)cyclohexanecarboxylate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées dépendent de l’application et du contexte d’utilisation spécifiques.

Composés similaires :

- 4-Oxo-1-(p-tolyl)cyclohexanecarboxylate de méthyle

- 2-Méthyl-4-oxo-2-cyclohexènecarboxylate d’éthyle

Comparaison : Le 4-Oxo-1-(o-tolyl)cyclohexanecarboxylate de méthyle est unique en raison de la présence du groupe o-tolyle, qui confère des propriétés chimiques et physiques distinctes par rapport à ses analogues. La position du groupe tolyle (ortho vs. para) peut influencer considérablement la réactivité et l’activité biologique du composé. De plus, le groupe ester (méthyle vs. éthyle) peut affecter la solubilité et la stabilité du composé.

Comparaison Avec Des Composés Similaires

- Methyl 4-oxo-1-(p-tolyl)cyclohexanecarboxylate

- Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate

Comparison: Methyl 4-Oxo-1-(o-tolyl)cyclohexanecarboxylate is unique due to the presence of the o-tolyl group, which imparts distinct chemical and physical properties compared to its analogs. The position of the tolyl group (ortho vs. para) can significantly influence the reactivity and biological activity of the compound. Additionally, the ester group (methyl vs. ethyl) can affect the compound’s solubility and stability.

Propriétés

IUPAC Name |

methyl 1-(2-methylphenyl)-4-oxocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-11-5-3-4-6-13(11)15(14(17)18-2)9-7-12(16)8-10-15/h3-6H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEAJHRMENAVCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CCC(=O)CC2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

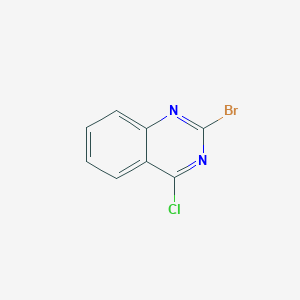

![4-Amino-5-chloro-[2,4'-bipyridine]-6-carboxylic acid](/img/structure/B11866987.png)

![N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine](/img/structure/B11866995.png)